molecular formula C6H4ClNS B2832409 5-Chloro-3-methylthiophene-2-carbonitrile CAS No. 1823351-95-6

5-Chloro-3-methylthiophene-2-carbonitrile

Cat. No.: B2832409
CAS No.: 1823351-95-6
M. Wt: 157.62
InChI Key: ACKKGJJYGZJZNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylthiophene-2-carbonitrile typically involves the chlorination of 3-methylthiophene-2-carbonitrile. One common method is the reaction of 3-methylthiophene-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 5-substituted-3-methylthiophene-2-carbonitrile derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 5-Chloro-2-thiophenecarbonitrile
  • 3-Methylthiophene-2-carbonitrile
  • 5-Bromo-3-methylthiophene-2-carbonitrile

Comparison: 5-Chloro-3-methylthiophene-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For example, the chlorine atom can participate in substitution reactions, while the nitrile group can undergo reduction to form amines .

Properties

IUPAC Name

5-chloro-3-methylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKKGJJYGZJZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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